Product packaging for (1alpha,1'S,4beta)-Lanabecestat(Cat. No.:CAS No. 1384082-96-5)

(1alpha,1'S,4beta)-Lanabecestat

カタログ番号: B2721425
CAS番号: 1384082-96-5
分子量: 412.537
InChIキー: WKDNQONLGXOZRG-ZSQFBXSQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Strategic Importance of β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) as a Research Target

The enzyme BACE1 holds a critical position in the amyloid cascade hypothesis of Alzheimer's disease. nih.govmdpi.com This hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event that triggers a cascade of neurodegenerative processes. nih.gov BACE1 is the aspartyl protease that initiates the production of Aβ by cleaving the amyloid precursor protein (APP) at the β-secretase site. nih.govresearchgate.netnih.gov This cleavage is the rate-limiting step in Aβ generation, making BACE1 a highly attractive target for therapeutic intervention research. nih.govgrantome.com

The strategic importance of BACE1 as a research target is underscored by several factors:

Central Role in Pathogenesis: Its pivotal role in initiating Aβ production places it at the upstream end of the pathological cascade. nih.gov

Elevated Levels in Disease State: Research has indicated that BACE1 enzyme activity is elevated in the brains of individuals with Alzheimer's disease. nih.gov

Genetic Validation: Studies involving knocking out the BACE1 gene in mouse models have shown a significant reduction or complete prevention of amyloid plaque pathology and have rescued cognitive deficits, providing strong validation for BACE1 as a target. nih.gov

The pursuit of BACE1 inhibitors is therefore a rational approach in the quest for disease-modifying therapies for Alzheimer's disease. nih.govnih.gov

Evolution of Small Molecule Inhibitors in Biochemical Research

The development of small molecule inhibitors targeting BACE1 has been a significant area of focus in medicinal chemistry and biochemical research for over a decade. researchgate.nettandfonline.com The initial challenges were substantial, primarily centered around designing molecules that were not only potent and selective but also possessed the ability to cross the blood-brain barrier to reach their target in the central nervous system. sci-hub.senih.gov

Early efforts often involved peptidomimetic inhibitors, which mimicked the natural substrate of BACE1. However, these larger molecules generally had poor oral bioavailability and limited brain penetration. The field saw a significant breakthrough with the advent of "fragment-based drug discovery," which facilitated the development of smaller, non-peptidic inhibitors with improved pharmacological properties. nih.gov

Over the years, research has led to the evolution of several classes of small molecule BACE1 inhibitors. researchgate.net Many of these, including lanabecestat (B602830), share a common pharmacophore. researchgate.net The progression of these inhibitors into clinical trials has been a critical step in evaluating the viability of BACE1 inhibition as a therapeutic strategy. mdpi.comresearchgate.net Despite a number of these programs being discontinued (B1498344), the research has provided invaluable insights into the complexities of targeting BACE1. sci-hub.seresearchgate.netpharmaceutical-technology.com

Overview of (1alpha,1'S,4beta)-Lanabecestat's Role as a Research Probe in BACE1 Studies

This compound has served as a crucial research tool to investigate the effects of BACE1 inhibition. medchemexpress.com It is a potent inhibitor with a competitive and reversible mechanism of action, demonstrating high affinity for the human BACE1 active site. medchemexpress.com One of its notable characteristics is a remarkably slow target off-rate, with an estimated half-life of approximately 9 hours. medchemexpress.com

In preclinical research, lanabecestat demonstrated significant, dose- and time-dependent reductions in Aβ concentrations in the plasma, cerebrospinal fluid (CSF), and brain of various animal models, including mice, guinea pigs, and dogs. medchemexpress.comnih.govresearchgate.net These findings were instrumental in advancing the compound into human studies.

In vitro studies have further characterized its inhibitory profile. For instance, it has shown high potency in primary neuron cultures and in cell lines over-expressing the amyloid precursor protein. medchemexpress.com

Interactive Data Table: In Vitro Potency of Lanabecestat

Cell TypeIC50 (pM)
SH-SY5Y cells over-expressing AβPP80
Primary mouse neuron cultures610
Primary guinea pig neuron cultures310

IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Data sourced from MedchemExpress. medchemexpress.com

Lanabecestat is not entirely selective for BACE1 over its close homolog BACE2. astrazeneca.comastrazeneca.com This lack of high selectivity has been a point of investigation, as BACE2 inhibition has been linked to certain off-target effects, such as hypopigmentation observed in some animal studies. astrazeneca.com

Interactive Data Table: Lanabecestat Binding Affinity

TargetBinding Affinity (nM)
BACE10.6
BACE20.9

Binding affinity reflects the strength of the interaction between the inhibitor and the enzyme. Data sourced from AstraZeneca Open Innovation. astrazeneca.comastrazeneca.com

Research with lanabecestat has also shed light on the challenges of translating preclinical efficacy into clinical success. While the compound effectively reduced Aβ levels in human subjects, the clinical trials were ultimately discontinued because they were deemed unlikely to meet their primary endpoints. wikipedia.orgpharmaceutical-technology.com This outcome has contributed to the broader scientific discussion about the amyloid hypothesis and the optimal timing and level of BACE1 inhibition for therapeutic benefit.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28N4O B2721425 (1alpha,1'S,4beta)-Lanabecestat CAS No. 1384082-96-5

3D Structure

Interactive Chemical Structure Model





特性

InChI

InChI=1S/C26H28N4O/c1-4-5-18-12-21(16-28-15-18)19-6-7-20-14-25(10-8-22(31-3)9-11-25)26(23(20)13-19)29-17(2)24(27)30-26/h6-7,12-13,15-16,22H,8-11,14H2,1-3H3,(H2,27,30)/t22?,25?,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDNQONLGXOZRG-TXDAUAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4(C35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CC1=CC(=CN=C1)C2=CC3=C(CC4([C@@]35N=C(C(=N5)N)C)CCC(CC4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032008
Record name Lanabecestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383982-64-6
Record name Lanabecestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Discovery and Rational Design Principles of 1alpha,1 S,4beta Lanabecestat

Fundamental Concepts in Target Identification for BACE1

The identification of BACE1 as a prime therapeutic target for Alzheimer's disease is rooted in the amyloid cascade hypothesis. frontiersin.orgnih.gov This theory posits that the accumulation of neurotoxic Aβ oligomers is the critical initiating event in the pathogenesis of the disease. frontiersin.org BACE1's role is pivotal as it performs the initial and rate-limiting cleavage of the amyloid precursor protein (APP), the first step in generating Aβ peptides. nih.govresearchgate.net The subsequent cleavage by γ-secretase completes the process. nih.gov

Several key factors solidified BACE1's position as a druggable target:

Rate-Limiting Step: Its enzymatic action is the bottleneck in Aβ production, making its inhibition a highly effective strategy to lower Aβ levels. researchgate.netbiorxiv.org

Elevated Levels in Patients: Studies have shown that BACE1 enzyme levels and activity are elevated in the brains of individuals with Alzheimer's disease. nih.gov

Genetic Validation: Research in mice demonstrated that knocking out the BACE1 gene resulted in a significant reduction in Aβ levels with few apparent negative consequences, suggesting a viable therapeutic window. nih.gov

However, the large, flexible binding pocket of the BACE1 enzyme and the need for inhibitors to be both potent and able to cross the blood-brain barrier presented significant challenges for drug designers. frontiersin.org

Strategies for Initial Hit Identification in BACE1 Inhibitor Discovery

The journey to discover potent BACE1 inhibitors like Lanabecestat (B602830) involved a combination of sophisticated screening and design strategies to identify initial "hit" compounds.

High-Throughput Screening (HTS) was a foundational technique employed by many pharmaceutical companies to sift through vast chemical libraries for compounds that could inhibit BACE1. nih.gov This method allows for the rapid testing of hundreds of thousands of compounds. nih.gov While HTS can generate a diverse range of initial hits, these compounds often exhibit lower potency and selectivity, necessitating further optimization. nih.gov

One common HTS method is the Fluorescence Resonance Energy Transfer (FRET) assay. thermofisher.com This technique uses a peptide substrate with a fluorescent donor and a quencher molecule. When the substrate is intact, the quencher dampens the donor's fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that can be measured to determine enzyme activity. thermofisher.com Another advanced HTS platform used for BACE1 is AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), which is a bead-based assay amenable to miniaturization for screening large compound libraries. nih.gov

Table 1: Comparison of BACE1 Screening Methodologies
MethodologyPrincipleAdvantagesDisadvantages
High-Throughput Screening (HTS)Automated testing of large, diverse compound libraries against a biological target.Generates a wide variety of "hit" compounds. nih.govHits often have low potency and selectivity. nih.gov
Fragment-Based Drug Discovery (FBDD)Screening smaller, low-molecular-weight compounds ("fragments") to identify efficient binders.Higher hit rates; identifies efficient starting points for optimization. nih.govRequires sensitive biophysical techniques for detection.

Fragment-Based Drug Discovery (FBDD) emerged as a powerful alternative and complement to HTS. nih.gov This approach involves screening libraries of much smaller, lower-molecular-weight compounds, or "fragments." nih.govd-nb.info These fragments, while typically having weak binding affinities (in the micromolar to millimolar range), are highly efficient binders relative to their size. d-nb.info The key to FBDD is the use of sensitive biophysical techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to detect these weak interactions and to understand how the fragments bind to the target protein. nih.gov

Once a fragment hit is identified and its binding mode is determined, medicinal chemists can then "grow" or link these fragments to create more potent, drug-like molecules. nih.govd-nb.info This structure-guided approach proved particularly fruitful for a challenging target like BACE1. nih.govdrugdiscoverychemistry.com For example, a fragment-based approach successfully identified an amino-thiazine hit that eventually led to the development of three BACE1 clinical candidates. drugdiscoverychemistry.com

Lead Optimization Frameworks and Their Application

Following the identification of initial hits, the subsequent phase of drug discovery focuses on optimizing these compounds into viable clinical candidates. This involves enhancing their potency, selectivity, and pharmacokinetic properties.

Structure-Based Drug Design (SBDD) is a cornerstone of modern drug discovery, relying on the three-dimensional structural information of the target protein to guide the design of more effective inhibitors. nih.govgardp.orglongdom.org This iterative process involves determining the crystal structure of the target protein in complex with an inhibitor, which provides a detailed map of the binding interactions. nih.gov Medicinal chemists then use this information to design new compounds with modifications aimed at improving binding affinity and other key properties. nih.gov

The development of BACE1 inhibitors heavily relied on SBDD. researchgate.netnih.gov The elucidation of the crystal structure of BACE1 complexed with an inhibitor provided crucial insights into the binding pocket, particularly the interactions with the catalytic aspartic acid dyad (Asp32 and Asp228). frontiersin.orgmdpi.com This knowledge enabled the design of both peptidomimetic and non-peptidic inhibitors with improved characteristics. frontiersin.orgnih.gov

In situations where the three-dimensional structure of the target is not available, Ligand-Based Drug Design (LBDD) becomes a valuable strategy. jubilantbiosys.com LBDD relies on the knowledge of molecules that are known to interact with the target. jubilantbiosys.com By analyzing the common structural features and properties of these active ligands, a pharmacophore model can be developed. jubilantbiosys.comnih.gov This model represents the essential three-dimensional arrangement of chemical features necessary for biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of LBDD. jubilantbiosys.com QSAR models aim to correlate the chemical structure of compounds with their biological activity, allowing for the prediction of the potency of new, untested molecules. jubilantbiosys.com For BACE1, LBDD approaches, including the use of pharmacophore models based on known inhibitors like pepstatin, have been employed to screen for and design new potential therapeutic agents. nih.gov

Computational Approaches in Iterative Compound Design

Computational chemistry played a pivotal role in the iterative design and optimization of Lanabecestat and other BACE1 inhibitors. These in silico techniques are invaluable for predicting how a compound will interact with its target, thereby saving time and resources compared to traditional synthesis and screening methods alone. ukzn.ac.za The design process for aminoimidazole inhibitors involved a sophisticated strategy that integrated fragment-based screening with structure-activity relationship (SAR) development, heavily supported by X-ray crystallography and molecular modeling studies. frontiersin.org

A variety of computational methodologies are employed in the design of BACE1 inhibitors:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. For Lanabecestat and related compounds, docking studies were used to visualize and analyze interactions with key residues in the BACE1 active site, such as the catalytic dyad Asp32 and Asp228. biorxiv.orgbiorxiv.org These simulations help validate the binding mode and affinity of designed molecules. biorxiv.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time. japsonline.com This method helps assess the stability of the binding interactions and can reveal conformational changes in the enzyme, such as in the flexible flap region, upon inhibitor binding. biorxiv.orgbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This approach helps in predicting the potency of new, unsynthesized analogs based on the properties of existing compounds. researchgate.net

Pharmacophore Development: This involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with the target receptor. For BACE1 inhibitors, key pharmacophoric elements include an amidine-containing heterocycle for interaction with the catalytic aspartates. acs.orgresearchgate.net

These computational tools are used in an iterative cycle. For instance, efforts to improve cell permeability and reduce efflux in the bicyclic aminoimidazole series were guided by these modeling techniques to achieve better in vivo brain efficacy. frontiersin.org Advanced methods, including quantum mechanics (QM) and hybrid QM/MM approaches, are also explored to gain a deeper understanding of electronic properties and binding energies at an atomistic level. ukzn.ac.za

Defining Key Structural Features for BACE1 Inhibitory Potency and Selectivity

The high potency and selectivity of (1alpha,1'S,4beta)-Lanabecestat are dictated by its specific structural features and how they interact with the BACE1 enzyme. It is a highly potent inhibitor, with reported in vitro IC₅₀ values of approximately 0.6 nM and a Kᵢ of 0.4 nM. nih.govmedchemexpress.com

A defining characteristic of Lanabecestat is its slow off-rate from the BACE1 enzyme, with a half-life of about 9 hours. nih.govmedchemexpress.com This prolonged engagement with the target means that the duration of its biological effect may be driven more by the turnover rate of the BACE1 enzyme itself rather than by the concentration of the drug. nih.gov

Key structural elements contributing to its potency and selectivity include:

Aminoimidazole Scaffold: This core structure serves as the foundation for the inhibitor, positioning other functional groups for optimal interaction with the enzyme. frontiersin.org

Amidine Moiety: A critical feature shared by many potent BACE1 inhibitors is an amidine-containing heterocycle. acs.org This group forms a strong network of hydrogen-bond interactions with the two catalytic aspartate residues, Asp32 and Asp228, which are essential for the enzyme's function. nih.govacs.org Molecular docking studies have confirmed Lanabecestat's engagement with these key residues. biorxiv.org

Interaction with Flap Region: The BACE1 enzyme has a flexible "flap" region (residues 67-77) that covers the active site. biorxiv.orgbiorxiv.org Interactions between the inhibitor and this flap region are crucial for stabilizing the enzyme-inhibitor complex and can be exploited to achieve selectivity over the related enzyme, BACE2. nih.gov Comparative analyses show that differences in the conformational flexibility of the flap region between BACE1 and BACE2 can be leveraged to design selective inhibitors. nih.gov

While Lanabecestat is a potent BACE1 inhibitor, it is also known to inhibit BACE2. researchgate.net However, it demonstrates high selectivity against other aspartic proteases, such as Cathepsin-D. frontiersin.org

Data Tables

Table 1: Inhibitory Activity of Lanabecestat against BACE1

ParameterValueReference
IC₅₀ 0.6 nM nih.gov
Kᵢ 0.4 nM medchemexpress.com
Neuronal IC₅₀ (SH-SY5Y cells) 80 pM medchemexpress.com
**Target Off-Rate (t₁/₂) **~9 hours medchemexpress.com

Table 2: Comparative Binding Energies of BACE1 Inhibitors from Molecular Docking Studies

CompoundBinding Energy (kcal/mol)Reference
Lanabecestat -8.8 biorxiv.org
Atabecestat -7.5 biorxiv.orgbiorxiv.org
Verubecestat -7.4 biorxiv.org

Molecular and Biochemical Mechanisms of Bace1 Inhibition by 1alpha,1 S,4beta Lanabecestat

Enzyme Kinetic Characterization of BACE1 Interaction

The kinetic profile of Lanabecestat's interaction with BACE1 reveals a high-potency and durable inhibitory effect.

Determination of Inhibitory Constant (Ki) and Half-Maximal Inhibitory Concentration (IC50)

Lanabecestat (B602830) demonstrates potent inhibition of BACE1, as evidenced by its low inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values. The Ki, which represents the intrinsic binding affinity of the inhibitor to the enzyme, has been consistently reported to be 0.4 nM in cell-free assays. medchemexpress.comselleckchem.comselleckchem.commedchemexpress.com

The IC50 value, which measures the concentration of the inhibitor required to reduce enzyme activity by 50%, is similarly low. In biochemical binding assays, Lanabecestat has an IC50 of 0.6 nM for human BACE1. nih.govastrazeneca.comnih.gov Further studies in various cell-based models confirm its high potency, with IC50 values in the picomolar range. For instance, in primary neuron cultures from mice and guinea pigs, and in SH-SY5Y cells that overexpress the amyloid precursor protein (AβPP), the IC50 values were 610 pM, 310 pM, and 80 pM, respectively. medchemexpress.comselleckchem.commedchemexpress.com In HEK293 cells expressing human BACE1, an IC50 of 0.2 nM was measured. medchemexpress.com

ParameterValueAssay TypeSource(s)
Ki 0.4 nMCell-free assay medchemexpress.comselleckchem.comselleckchem.commedchemexpress.com
IC50 0.6 nMBACE1 binding assay nih.govastrazeneca.comnih.gov
IC50 0.2 nMHEK293 cells medchemexpress.com
IC50 80 pMSH-SY5Y cells medchemexpress.comselleckchem.commedchemexpress.com
IC50 310 pMGuinea pig primary neurons medchemexpress.comselleckchem.commedchemexpress.com
IC50 610 pMMouse primary neurons medchemexpress.comselleckchem.commedchemexpress.com

Elucidation of Inhibition Mechanism (e.g., Competitive, Reversible)

Research indicates that Lanabecestat functions as a full inhibitor of BACE1 through a competitive and reversible mechanism of action. medchemexpress.commedchemexpress.com This means that Lanabecestat binds to the active site of the BACE1 enzyme, directly competing with the natural substrate, AβPP. medchemexpress.commedchemexpress.com Its reversibility implies that the inhibitor can associate with and dissociate from the enzyme.

Analysis of Inhibition Kinetics, including Off-Rate (t1/2) and Residence Time

A distinguishing characteristic of Lanabecestat is its markedly slow dissociation from the BACE1 enzyme. frontiersin.orgmedchemexpress.com This slow off-rate is quantified by its half-life (t1/2) of dissociation, which is estimated to be approximately 9 hours for human BACE1. nih.govmedchemexpress.comselleckchem.comnih.govresearchgate.net This prolonged interaction translates to a long residence time on the target enzyme. frontiersin.org The extended residence time suggests that the inhibitory effect of Lanabecestat may persist even after its concentration in the surrounding environment has decreased, a feature driven more by the turnover rate of the BACE1 enzyme itself. nih.gov This kinetic profile may contribute to a sustained reduction in Aβ peptide concentrations in vivo. nih.govresearchgate.net

Kinetic ParameterValueEnzymeSource(s)
Off-Rate Half-Life (t1/2) ~9 hoursHuman BACE1 nih.govmedchemexpress.comselleckchem.comnih.govresearchgate.net
Residence Time LongHuman BACE1 frontiersin.org

Thermodynamic and Kinetic Binding Profiles

The binding of Lanabecestat to BACE1 is characterized by high affinity, specificity, and favorable thermodynamics.

Quantitative Assessment of Binding Affinity and Specificity

The very low Ki and IC50 values in the nanomolar and even picomolar range signify a very high binding affinity of Lanabecestat for BACE1. medchemexpress.commedchemexpress.com While it is a potent inhibitor of BACE1, it also shows high affinity for BACE2, a closely related homolog. The inhibitory constants for BACE1 and BACE2 are 0.4 nM and 0.8 nM, respectively, indicating a lack of high selectivity between these two enzymes. nih.govastrazeneca.com However, Lanabecestat demonstrates significant specificity when compared to other enzymes. For example, its inhibition of Cathepsin D, another aspartic protease, is substantially weaker, with a Ki of 3797 nM. nih.gov Furthermore, when tested against a large panel of over 350 different receptors, ion channels, transporters, and enzymes, Lanabecestat showed at least a 1,000-fold selectivity for BACE1. selleckchem.com

Investigation of Binding Thermodynamics (e.g., ΔG)

The thermodynamic profile of the Lanabecestat-BACE1 interaction has been explored through computational molecular docking studies. These analyses estimate the binding free energy (ΔG), which indicates the spontaneity and stability of the complex. One study reported a binding energy of -8.8 kcal/mol. biorxiv.orgnih.gov Another computational model predicted a binding free energy (ΔGML) for Lanabecestat of -10.1 kcal/mol. chemrxiv.org These negative ΔG values confirm a thermodynamically favorable and stable binding interaction between Lanabecestat and the BACE1 active site.

Structural Basis of Enzyme-Compound Interaction

The inhibitory action of Lanabecestat is rooted in its specific, high-affinity binding to the active site of the BACE1 enzyme. This interaction has been elucidated through a combination of molecular docking simulations, which are often guided by crystallographic data of the enzyme with similar inhibitors, and detailed computational analyses. nih.govbiorxiv.org

While specific Protein Data Bank (PDB) entries for a co-crystal of Lanabecestat and BACE1 are not detailed in the provided research, extensive in silico analyses based on high-resolution crystal structures of BACE1 (such as PDB ID: 2OHM) have been performed to model the interaction. biorxiv.org These studies confirm a binding mode characteristic of potent BACE1 inhibitors, where the compound fits snugly within the enzyme's large active site. nih.govacs.org The binding is competitive and reversible, characterized by a very high target affinity and a notably slow dissociation rate, with an estimated half-life of approximately 9 hours for the enzyme-inhibitor complex. nih.govmedchemexpress.com This slow off-rate contributes to a prolonged duration of Aβ reduction. nih.gov

Molecular docking and dynamics simulations have identified the key interactions that anchor Lanabecestat within the BACE1 active site. The primary binding mechanism involves a crucial hydrogen bond formed between the N4 atom of Lanabecestat and the backbone carbonyl oxygen of the amino acid Threonine 72 (Thr72), with an optimal distance of 2.96 Å. nih.gov This central hydrogen bond is further stabilized by a network of hydrophobic interactions with at least eight surrounding residues, creating a stable binding pocket. nih.gov The catalytic dyad residues, Aspartate 32 (Asp32) and Aspartate 228 (Asp228), which are essential for the enzyme's function, are also key to the interaction, with analyses of similar inhibitors showing a strong network of interactions with these catalytic aspartates. nih.govacs.org

Interaction TypeInteracting BACE1 ResidueLanabecestat AtomDistance (Å)Reference
Hydrogen BondThr72 (backbone C=O)N42.96 nih.gov
Hydrophobic Interactions8 residuesN/AN/A nih.gov

This table summarizes the key molecular interactions between Lanabecestat and the BACE1 active site identified through molecular docking studies.

Impact on BACE1 Conformational Dynamics and Catalytic Function

The binding of Lanabecestat does more than simply occupy the active site; it induces significant changes in the enzyme's structure and flexibility, which are directly linked to its inhibitory function. nih.govbiorxiv.orgbiorxiv.org

BACE1 possesses several dynamic structural elements, most notably the "flap region" (residues 67-77), a flexible hairpin loop that covers the active site. nih.govbiorxiv.orgbiorxiv.org This flap must close over a substrate for catalysis to occur. nih.gov Molecular dynamics simulations show that Lanabecestat binding leads to minimal movement in the flap region compared to the unbound enzyme or when bound to some other inhibitors. biorxiv.org This suggests that Lanabecestat locks the flap in a closed, stabilized conformation. researchgate.net

The conformational changes induced by Lanabecestat are directly correlated with its potent inhibitory activity. The stabilization of the enzyme in a compact, less flexible state is considered beneficial for inhibition, as it prevents the conformational changes necessary for substrate binding and catalysis. nih.govbiorxiv.org The tight binding and reduced movement of the flap region effectively "lock" the enzyme, preventing substrate access and/or product release. biorxiv.orgresearchgate.net Dynamic cross-correlation matrix (DCCM) analysis reveals that Lanabecestat binding induces a focused pattern of anticorrelated motions among residues, particularly targeting and perturbing the dynamics around the catalytic residues Asp32-34. nih.gov This targeted disruption of the enzyme's intrinsic dynamics is a key aspect of its inhibitory mechanism.

Modulation of BACE1 Substrate Processing in Cell-Free and Recombinant Systems

The biochemical efficacy of Lanabecestat has been quantified in various in vitro systems, demonstrating its potent ability to inhibit BACE1's cleavage of APP and other substrates. In cell-free enzyme activity assays, Lanabecestat inhibits human BACE1 with high potency. nih.govmedchemexpress.com Studies in recombinant cell systems that express BACE1 and its substrates confirm that this translates to a robust reduction in the production of Aβ peptides. medchemexpress.comastrazeneca.com However, studies also indicate that Lanabecestat is not selective for BACE1 over the homologous protease BACE2 and does not show selectivity for the APP substrate over other known BACE1 substrates like neuregulin 1 (NRG1). nih.govastrazeneca.combiorxiv.org

Assay TypeSystemPotency MetricValueReference
Enzyme InhibitionRecombinant human BACE1K_i0.4 nM nih.govmedchemexpress.com
Enzyme InhibitionRecombinant human BACE1IC_500.6 nM astrazeneca.com
Cell-based Aβ InhibitionHEK293 cells (human BACE1)IC_500.2 nM medchemexpress.com
Cell-based Aβ InhibitionSH-SY5Y cells (over-expressing APP)IC_5080 pM medchemexpress.com
Cell-based Aβ InhibitionPrimary mouse neuronsIC_50610 pM medchemexpress.com
Cell-based Aβ InhibitionPrimary guinea pig neuronsIC_50310 pM medchemexpress.com
Substrate Selectivity (NRG1/APP)Cell-free assayIC_50 ratio< 2.5 biorxiv.org

This table presents the in vitro and cell-based potency of Lanabecestat in inhibiting BACE1 activity and Aβ production.

Effects on Amyloid Precursor Protein (APP) Cleavage (e.g., sAPPβ production)

The primary mechanism of Lanabecestat involves the direct inhibition of BACE1's enzymatic activity on its key substrate, the Amyloid Precursor Protein (APP). nih.govalzheimersnewstoday.com In the amyloidogenic pathway, BACE1 performs the initial cleavage of APP, which releases a large soluble ectodomain known as sAPPβ (soluble amyloid precursor protein beta) and leaves a membrane-bound C-terminal fragment. nih.govnih.gov This action is the rate-limiting step for the subsequent generation of Aβ peptides. nih.gov

By inhibiting BACE1, Lanabecestat effectively blocks this initial cleavage, leading to a significant and dose-dependent reduction in the levels of sAPPβ. nih.govresearchgate.net Consequently, the production of downstream Aβ peptides, including the pathogenic Aβ1-40 and Aβ1-42 isoforms, is substantially decreased. nih.govalzheimersnewstoday.comastrazeneca.com This effect has been demonstrated robustly across various preclinical and clinical models. In animal models including mice, guinea pigs, and dogs, Lanabecestat administration resulted in significant time- and dose-dependent reductions in sAPPβ, Aβ1-40, and Aβ1-42 in the brain, cerebrospinal fluid (CSF), and plasma. medchemexpress.comnih.govnih.gov

Clinical studies in healthy human subjects and patients with Alzheimer's disease have confirmed these findings. nih.govalzheimersnewstoday.comresearchgate.net Treatment with Lanabecestat led to rapid and sustained reductions in both plasma and CSF concentrations of Aβ peptides. researchgate.netastrazeneca.com For instance, Phase 1 studies showed that single doses could reduce plasma Aβ levels by over 70%. astrazeneca.com Furthermore, studies in patients with mild to moderate Alzheimer's disease demonstrated substantial dose-related reductions in CSF Aβ1-40 and Aβ1-42. researchgate.netastrazeneca.com

Table 1: Effect of Lanabecestat on APP Cleavage Products in Humans

BiomarkerFluidDoseReduction (%)Source
Aβ1-40CSF20 mg58.0% astrazeneca.com
Aβ1-40CSF50 mg73.3% astrazeneca.com
Aβ1-42CSF15 mg63% researchgate.net
Aβ1-42CSF20 mg51.3% astrazeneca.com
Aβ1-42CSF50 mg65.5 - 79% researchgate.netastrazeneca.com
sAPPβCSFNot SpecifiedDecreased nih.govresearchgate.net

Influence on Other Known BACE1 Substrates (Selectivity over BACE2 and other aspartic proteases)

While APP is the most studied substrate of BACE1 in the context of Alzheimer's disease, the enzyme is known to cleave numerous other proteins, and its inhibition can have broader physiological implications. nih.govmdpi.comnih.gov The selectivity of a BACE1 inhibitor is therefore a critical aspect of its biochemical profile. Lanabecestat is a potent inhibitor of BACE1, but it is considered nonselective when compared to its close homolog, BACE2, exhibiting nearly equivalent potency against both enzymes in binding assays. astrazeneca.comastrazeneca.com However, it demonstrates significant selectivity over other related aspartic proteases, such as Cathepsin D (CatD). nih.govekb.eg

Table 2: In Vitro Inhibitory Potency of Lanabecestat against Aspartic Proteases

Enzyme TargetAssay TypePotency (nM)Source
Human BACE1Ki0.4 medchemexpress.comnih.gov
Human BACE1Binding Assay0.6 astrazeneca.comastrazeneca.com
Human BACE2Ki0.8 nih.gov
Human BACE2Binding Assay0.9 astrazeneca.comastrazeneca.com
Human Cathepsin DKi3797 nih.gov

BACE1 has a range of substrates involved in various biological processes, and its inhibition can affect these functions. nih.govnih.gov Known substrates for BACE1 include proteins critical for neuronal function, such as:

Neuregulin 1 (NRG1): Involved in the regulation of myelination. nih.govnih.govmdpi.com

Seizure protein 6 (SEZ6) and its homolog SEZ6L: These proteins influence synaptic connectivity and motor coordination. nih.govnih.govmdpi.com

Close homolog of L1 (CHL1) and L1 cell adhesion molecule (L1CAM): These substrates are involved in axon guidance. nih.govmdpi.com

Jagged 1 (Jag1): BACE1 cleavage of Jag1 regulates the Jag1-Notch signaling pathway, which is important for astrogenesis and neurogenesis. nih.govnih.gov

Voltage-gated sodium channel subunits: BACE1 is known to cleave the β-subunits of voltage-gated sodium channels, which can impact neuronal excitability.

P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1): A non-neuronal substrate that plays a role in immune responses. nih.gov

The non-selectivity of Lanabecestat for BACE1 over BACE2 is noteworthy because BACE2 also has distinct physiological substrates, and some substrates like APP and the Sez6 family proteins are shared between both enzymes. nih.gov Inhibition of BACE2 has been linked to effects on glucose homeostasis and pigmentation. nih.govastrazeneca.com Therefore, the biochemical effects of Lanabecestat extend beyond the reduction of Aβ and involve the modulation of various physiological pathways due to the inhibition of both BACE1 and BACE2, and the subsequent reduced cleavage of their respective substrates.

Preclinical Pharmacological Investigations of 1alpha,1 S,4beta Lanabecestat in Research Models

In Vitro Cellular Pharmacology Studies

(1alpha,1'S,4beta)-Lanabecestat has demonstrated potent inhibition of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) in primary neuronal cultures. In vitro studies using primary cortical neurons isolated from fetal mice and guinea pigs have shown that Lanabecestat (B602830) exhibits picomolar potency. selleckchem.com Specifically, the IC50 values, which represent the concentration of the inhibitor required to reduce BACE1 activity by 50%, were determined to be 610 pM in primary mouse neurons and 310 pM in primary guinea pig neurons. selleckchem.com

These findings highlight the compound's significant ability to engage its target in a cellular environment that closely mimics the central nervous system. Further research has indicated a strong correlation between the in vitro potency of Lanabecestat in these primary cortical neuronal cells and its in vivo efficacy in reducing amyloid-beta (Aβ) peptides in the brains of mice and guinea pigs. nih.govnih.govnih.gov The inhibitory constant (Ki) for Lanabecestat, a measure of its binding affinity to the BACE1 enzyme, has been reported to be 0.4 nM in cell-free assays. selleckchem.com

Table 1: In Vitro Potency of Lanabecestat in Primary Neuronal Cultures

Cell Type Species IC50 (pM)
Primary Cortical Neurons Mouse 610
Primary Cortical Neurons Guinea Pig 310

The pharmacological effects of this compound have been extensively characterized in various transfected and endogenous cell lines. In the human neuroblastoma cell line SH-SY5Y, which is commonly used in neuroscience research, Lanabecestat has shown consistent and high picomolar potency in inhibiting the secretion of Aβ40. astrazeneca.com In SH-SY5Y cells engineered to overexpress the amyloid precursor protein (APP), the IC50 value for Lanabecestat was determined to be 80 pM. selleckchem.com

The compound's activity has also been evaluated in other cell lines, including N2A cells and HEK293 cells overexpressing APP with the Swedish mutation, further confirming its potent effect on the amyloidogenic pathway. nih.govastrazeneca.com Across these different cellular models, Lanabecestat's ability to reduce the production of Aβ peptides and soluble APPβ (sAβPPβ) has been consistently demonstrated through the use of specific enzyme-linked immunosorbent assays (ELISA) and other detection kits. selleckchem.comnih.govastrazeneca.com

To assess its specificity, Lanabecestat was tested against a large panel of over 350 targets, including a diverse range of receptors, ion channels, transporters, kinases, and other enzymes. In these in vitro radioligand binding and enzyme activity assays, Lanabecestat was tested at concentrations up to 10µM. The results indicated a high degree of selectivity for BACE1, with any significant off-target responses occurring at concentrations that were at least 1,000-fold higher than its affinity for BACE1. selleckchem.comresearchgate.net

Table 2: In Vitro Potency of Lanabecestat in Various Cell Lines

Cell Line Description IC50 for Aβ40 Secretion (pM)
SH-SY5Y/APP Human neuroblastoma overexpressing APP 80
N2A Mouse neuroblastoma Data not specified
HEK293/APP-Swe Human embryonic kidney overexpressing APP with Swedish mutation Data not specified

The permeability of this compound has been investigated using in vitro models designed to predict intestinal absorption in humans. The Caco-2 cell line, which is derived from human colorectal adenocarcinoma, is a well-established model for assessing the permeability of potential drug candidates. When cultured, these cells form a monolayer that mimics the intestinal epithelial barrier.

In studies utilizing this model, Lanabecestat has been shown to have high permeability. nih.gov The mean apparent permeability coefficient (Papp) for the apical-to-basolateral transport of Lanabecestat across the Caco-2 cell monolayer was determined to be 34.8 × 10⁻⁶ cm/s. nih.gov This high Papp value is indicative of a compound that is likely to be well-absorbed following oral administration. These in vitro permeability data are consistent with the compound's characterization as a highly permeable and orally active agent in preclinical and clinical development. selleckchem.comnih.gov

Table 3: Caco-2 Permeability of Lanabecestat

Parameter Value
Mean Apical-to-Basolateral Apparent Permeability Coefficient (Papp) 34.8 × 10⁻⁶ cm/s

Detailed preclinical in vitro studies specifically investigating the effects of this compound on mitochondrial dysfunction, oxidative stress, and DNA damage in cellular models are not extensively reported in the publicly available scientific literature. While the development of a pharmaceutical compound typically involves a battery of in vitro toxicology assays to identify potential liabilities, the specific findings from such studies for Lanabecestat have not been widely disseminated.

While it has been mentioned that the cytotoxic effects of Lanabecestat were evaluated in cellular assays using a cell proliferation/cytotoxicity kit, the specific data and outcomes of these assessments on cellular viability and metabolic activity have not been published in detail. nih.govtargetmol.com Therefore, a quantitative analysis of Lanabecestat's impact on these parameters in preclinical in vitro models is not possible based on the available information.

There is no specific information available in the public domain from preclinical in vitro studies detailing the mechanisms of enzyme leakage or other perturbations of cellular integrity as a direct result of exposure to this compound. Standard preclinical safety assessments would typically include such evaluations, but the results for Lanabecestat have not been specifically reported in the reviewed literature.

Early Assessment of Cellular Toxicological Mechanisms (e.g., mitochondrial dysfunction, oxidative stress, DNA damage)

Pharmacokinetic Characterization in Animal Species (e.g., Mouse, Rat, Guinea Pig, Dog)

The preclinical pharmacokinetic profile of Lanabecestat (also known as AZD3293) has been evaluated in several animal species, including mice, rats, guinea pigs, and dogs, to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies were crucial in establishing the compound's suitability for further development, particularly its potential to act on its target in the central nervous system.

Lanabecestat is an orally active compound designed for systemic administration. nih.gov In vitro studies using Caco-2 cells, a model for the intestinal barrier, demonstrated high permeability with a mean apical-to-basolateral apparent permeability (Papp) of 34.8 × 10⁻⁶ cm/s. nih.gov This characteristic is consistent with its classification as a Biopharmaceutical Classification System (BCS) Class II drug, which is defined by high permeability and low, pH-dependent solubility. nih.gov

Pharmacokinetic studies in dogs confirmed excellent oral absorption and bioavailability. Following oral administration, the absolute bioavailability of Lanabecestat in dogs was determined to be 80%. nih.gov In other preclinical species such as mice and guinea pigs, Lanabecestat also demonstrated oral activity, effectively reducing amyloid-β (Aβ) concentrations in plasma, cerebrospinal fluid (CSF), and the brain after oral dosing. nih.govnih.gov

Animal SpeciesOral Bioavailability (F%)Permeability (Caco-2 Papp)
Dog80% nih.gov34.8 × 10⁻⁶ cm/s nih.gov
MouseData not available
RatData not available
Guinea PigData not available

A critical feature of Lanabecestat is its ability to cross the blood-brain barrier (BBB) to engage its therapeutic target, BACE1, in the brain. nih.govmedchemexpress.com Preclinical studies confirmed that Lanabecestat is brain-permeable. nih.gov Following oral administration in mice, free concentrations of Lanabecestat in the brain peaked between 1.5 and 3 hours post-dose. researchgate.net This efficient BBB penetration is further evidenced by the significant, dose-dependent reductions in Aβ levels observed in both the brain and CSF of mice, guinea pigs, and dogs. nih.govresearchgate.net

The distribution of Lanabecestat is influenced by its binding to plasma proteins and brain tissue. The unbound, or free, fraction of a drug is what is available to cross membranes and interact with its target. In vitro equilibrium dialysis experiments were conducted to determine the extent of plasma protein binding across species. nih.gov Additionally, the free fraction in brain tissue was determined to be 4.5%. medchemexpress.com

SpeciesUnbound Fraction in Plasma (%)Free Fraction in Brain Tissue (%)
Mouse1.3% - 1.8% medchemexpress.com4.5% medchemexpress.com
Rat4.2% - 5.9% medchemexpress.com
Guinea Pig8.3% - 10.3% medchemexpress.com
Dog9.4% - 10.3% medchemexpress.com

The biotransformation of Lanabecestat has been investigated in preclinical models to identify its metabolic pathways and major metabolites.

While specific quantitative data from in vitro metabolic stability assays using liver microsomes or hepatocytes for Lanabecestat are not detailed in the available literature, such studies are standard practice to assess the rate of metabolism by phase I (e.g., cytochrome P450) and phase II enzymes. These assays help predict the in vivo hepatic clearance of a compound. The identification of a major metabolite suggests that Lanabecestat undergoes hepatic metabolism.

The major circulating metabolite of Lanabecestat identified in preclinical studies is AZ13569724 (also referred to as M1). nih.govnih.gov This metabolite was found to be significantly less potent as a BACE1 inhibitor than the parent compound, with a potency approximately one-tenth that of Lanabecestat. nih.gov

ParameterMouseDog
Parent/Metabolite Plasma Concentration Ratio~13-fold higher nih.govNot Applicable
Parent/Metabolite Plasma AUC RatioNot Applicable~8-fold higher nih.gov

The elimination of Lanabecestat and its metabolites from the body occurs through multiple routes. A study using radiolabeled [¹⁴C]-Lanabecestat was conducted to trace the excretion pathways. Following a single oral dose, the majority of the administered radioactivity was recovered in the feces, accounting for 74% of the dose. nih.gov A smaller portion, 25% of the radioactive dose, was recovered in the urine. nih.gov

These findings indicate that both renal and fecal excretion are involved in the clearance of Lanabecestat. The predominance of fecal excretion suggests that hepatobiliary excretion (clearance by the liver into the bile) and/or incomplete absorption from the gastrointestinal tract are the primary mechanisms of elimination for the compound and its metabolites in preclinical models.

In Vivo Pharmacodynamic Biomarker Studies in Animal Models

Quantification of Target Engagement and Occupancy in Brain and Peripheral Tissues

Preclinical investigations of this compound (also known as AZD3293) have demonstrated successful target engagement in the central nervous system of animal models. The in vivo potency of Lanabecestat, as measured by the reduction of amyloid-beta (Aβ) peptides, correlates with its in vitro potency in primary cortical neuronal cells from mice and guinea pigs. This correlation is established based on the free concentrations of Lanabecestat measured in the brain, indicating that the compound effectively reaches and interacts with its target, the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), in the intended tissue.

Measurement of BACE1 Activity Modulation Biomarkers (e.g., Aβ1-40, Aβ1-42, sAPPβ in CSF, brain, plasma)

Administration of Lanabecestat in various animal models, including mice, guinea pigs, and dogs, resulted in significant, dose- and time-dependent reductions of key biomarkers of BACE1 activity. These biomarkers, including soluble amyloid precursor protein beta (sAPPβ), amyloid-beta 1-40 (Aβ1-40), and amyloid-beta 1-42 (Aβ1-42), were measured in plasma, cerebrospinal fluid (CSF), and brain tissue. nih.govresearchgate.netnih.govnih.govnih.gov

In guinea pigs, a single oral dose of Lanabecestat led to marked reductions in these biomarkers. In plasma, Aβ1-42 levels were diminished by over 90% to below the lower limit of quantification of the assay. nih.gov In the brain, the maximum observed reductions for sAPPβ, Aβ1-40, and Aβ1-42 were 65%, 88%, and 90%, respectively, occurring approximately 8 hours after administration. nih.gov Time- and dose-dependent decreases were also observed in the CSF. researchgate.net

The following table summarizes the maximal effects of a single oral administration of Lanabecestat on BACE1 activity biomarkers in the brains of guinea pigs.

BiomarkerMatrixMaximum Reduction (%)Time to Maximum Effect (hours)
sAPPβBrain658
Aβ1-40Brain888
Aβ1-42Brain908

Dose-Response Relationships for Pharmacodynamic Effects in Animal Models

The pharmacodynamic effects of Lanabecestat on Aβ levels were found to be dose-dependent in preclinical animal studies. nih.govresearchgate.netnih.govnih.gov In guinea pigs, single oral doses of 10, 30, and 100 µmol/kg were evaluated. nih.gov

In plasma, a plateauing effect was observed for Aβ1-40, with all tested doses producing a reduction of 50-56% at 2 hours post-administration. nih.gov In contrast, plasma Aβ1-42 levels were reduced by over 90% across these doses. nih.gov

In the brain, dose-dependent reductions of Aβ1-40 and Aβ1-42 were evident as early as 1.5 hours after dosing. researchgate.net Similarly, in the CSF, the two higher doses of 30 and 100 µmol/kg resulted in a significant reduction of Aβ1-40 at the 2-hour time point. researchgate.net The sustained effects of the compound were demonstrated by the fact that biomarker concentrations did not return to baseline levels until more than 48 hours after dosing. researchgate.net

The table below illustrates the dose-dependent reductions in brain Aβ levels in guinea pigs at 2 hours following a single oral dose of Lanabecestat.

Dose (µmol/kg)Brain Aβ1-40 Reduction (%)Brain Aβ1-42 Reduction (%)
10Data not specifiedData not specified
30Significant ReductionSignificant Reduction
100Significant ReductionSignificant Reduction

Analysis of Potential for Aberrant BACE1 Protein Upregulation in Neurons

Preclinical studies have investigated the effect of Lanabecestat on BACE1 protein levels in neurons. In studies utilizing rat primary cortical neurons, it was observed that while Lanabecestat is a highly potent inhibitor of BACE1 activity, capable of suppressing endogenous Aβ1-40 production by up to 80%, it concurrently leads to an increase in BACE1 protein levels within the neurons. This upregulation of the BACE1 protein suggests a potential compensatory mechanism in response to chronic enzymatic inhibition.

Chemical Synthesis and Structure Activity Relationship Sar Studies of 1alpha,1 S,4beta Lanabecestat

Retrosynthetic Analysis and Proposed Key Synthetic Pathways for the Compound

The synthesis of Lanabecestat (B602830) is a multi-step process that relies on the strategic assembly of key fragments. A retrosynthetic analysis breaks down the complex structure into more readily available starting materials. The core of the molecule features a spirocyclic indene-imidazole system connected to a substituted cyclohexane (B81311) ring and a pyridine (B92270) side-chain.

Key synthetic pathways developed for the manufacture of Lanabecestat and its intermediates include:

Formation of the Spirocyclic Core: A crucial part of the synthesis involves constructing the spirocyclic ring system. This is achieved through a multi-step telescoped process starting from an indanone derivative to build the diketone intermediate. acs.org

Synthesis of the Aminoimidazole Moiety: An improved, intensified procedure has been developed for the synthesis of the key aminoimidazole intermediate. acs.org This process starts from a ketone and proceeds through an imine intermediate, which can be telescoped into subsequent transformations to reduce degradation risk and processing time. acs.org

Late-Stage Suzuki Coupling: A scalable Suzuki-Miyaura cross-coupling reaction is employed in the later stages of the synthesis to introduce the 5-(prop-1-yn-1-yl)pyridin-3-yl side-chain. researchgate.netacs.org This process has been optimized for manufacturing, utilizing a stable and crystalline diethanolamine (B148213) boronic ester which facilitates the reaction and subsequent purification. researchgate.netacs.org

Intermediate Synthesis: Specific routes have been developed for key intermediates. For instance, a new, safer route for 2-oxopropanethioamide, a key building block, was designed to avoid the use of highly toxic hydrogen sulfide (B99878) gas by starting from commercially available 2,2-diethoxypropionitrile. researchgate.net

A simplified representation of a key synthetic step, the Suzuki Coupling, is shown below:

Scheme 1: Late-Stage Suzuki Coupling in Lanabecestat Synthesis
Reactant 1 Reactant 2 Catalyst/Conditions Product
Dihydroimidazole Core Diethanolamine Boronic Ester Pd(AmPhos)₂Cl₂, K₃PO₄, Ethanol/Water, 80°C Lanabecestat

This table illustrates the key components of the Suzuki coupling reaction used in the manufacturing process. researchgate.netacs.org

Stereoselective Synthesis Methodologies for (1alpha,1'S,4beta)-Lanabecestat

Achieving the correct stereochemistry is critical for the biological activity of Lanabecestat. The molecule possesses multiple stereocenters, and its specific spatial arrangement, (1alpha,1'S,4beta), is essential.

Key stereoselective methods include:

Directed Hydrogenation: A significant advancement in controlling the stereochemistry of the methoxy-substituted cyclohexane ring involves a directed hydrogenation. An initial approach using borane (B79455) reduction of a diketone intermediate yielded an 80:20 mixture of desired to undesired diastereomers. acs.org To improve this, a directed hydrogenation of a ketal intermediate was developed. This method, using a cationic Rh-dppb catalyst system or Crabtree's catalyst, achieved a selectivity of over 99:1 for the desired ether diastereomer (4a), a key intermediate for Lanabecestat. acs.org

Chiral Analysis: The enantiomeric purity of key intermediates is rigorously controlled. For example, the deprotection of an intermediate under acidic conditions yields an amino alcohol with an enantiomeric purity of 97% ee, with the absolute configuration being confirmed by vibrational circular dichroism (VCD) analysis. acs.org

Table 5.2: Comparison of Reduction Methods for Key Ether Intermediate

Method Substrate Catalyst/Reagent Selectivity (Desired:Undesired) Reference
Borane Reduction Diketone 2 Borane 80:20 acs.org
Directed Hydrogenation Ketal [Rh(cod)(dppb)]BF₄ >99:1 acs.org

Design and Preparation of Analogues and Derivatives for SAR Exploration

The discovery of Lanabecestat was part of a broader exploration of BACE1 inhibitors, involving the design and synthesis of numerous analogues to understand the structure-activity relationship (SAR). The goal of these studies is to optimize potency, selectivity, permeability, and pharmacokinetic properties. frontiersin.orgnih.gov

SAR studies for BACE1 inhibitors involve systematic modifications to various parts of the molecule to enhance its interaction with the enzyme's active site. The active site of BACE1 is large and features a catalytic dyad of two aspartic acid residues (Asp32 and Asp228). nih.gov

Key modifications explored in the development of BACE1 inhibitors include:

Aspartate-Binding Groups: The core functional group that interacts with the catalytic aspartates is a primary focus. Different chemotypes have been explored, including aminohydantoins, aminooxazolines, and aminothiazolines, to modulate potency and selectivity. frontiersin.orgnih.gov Lanabecestat itself belongs to the aminoimidazole class. frontiersin.orgnih.gov

Flap Region Interaction: The flexible "flap" region (residues 67-77) covering the active site presents an opportunity for achieving selectivity over related proteases like BACE2 and Cathepsin D. nih.gov Modifications that introduce interactions with this region can enhance BACE1-specific binding.

Sub-pocket Occupancy: The large binding pocket of BACE1 is divided into several sub-pockets (S1, S2, S3, etc.). SAR studies aim to optimize how different parts of the inhibitor molecule fit into these pockets. For example, in the related inhibitor Verubecestat, the introduction of a pyridyl ring was found to improve selectivity over Cathepsin D significantly. researchgate.net

The development of potent and selective BACE1 inhibitors has involved the investigation of a wide variety of chemical scaffolds. The scaffold provides the basic three-dimensional structure upon which functional groups are appended.

Table 5.3.2: Examples of Scaffolds Used in BACE1 Inhibitor Design

Scaffold Class Example Compound/Series Key Features Reference(s)
Aminoimidazole Lanabecestat Potent, permeable, slow off-rate from BACE1. frontiersin.orgnih.gov
Iminothiadiazine Dioxides Verubecestat High inhibitory activity, improved permeability. frontiersin.orgnih.govresearchgate.net
Amino-oxazoline/Xanthene Compound 17 Potent inhibition, forms strong hydrogen bonds. nih.gov
Thioamidine Compound 16 Fused ring structure, lowers amyloid-beta in humans. nih.gov
Aminohydantoins Spirocyclic aminohydantoins Rigid spirocyclic structure designed to improve in vivo activity. frontiersin.orgnih.gov

| Aminooxazepine | Compound 9 | Identified as promising brain penetrants. | frontiersin.orgnih.gov |

The concept of analog series-based scaffolds (ASB) has also been proposed as a more chemically intuitive way to classify and analyze compound series, moving beyond simple graph-based frameworks to incorporate reaction criteria. medicaldesignandoutsourcing.com

Enantiomeric purity is paramount for the inhibitory activity of Lanabecestat. Biological systems, particularly enzyme active sites, are chiral environments, meaning they interact differently with different enantiomers of a drug molecule.

This compound is specifically identified as the less active enantiomer of the potent BACE1 inhibitor Lanabecestat (also known as AZD3293 or LY3314814). glpbio.commedchemexpress.commedchemexpress.com The active enantiomer, with a Ki of 0.4 nM, binds strongly to the BACE1 active site. medchemexpress.com The difference in activity underscores the precise three-dimensional fit required for effective inhibition. Manufacturing processes therefore aim for high enantiomeric purity, with reported batches achieving >99.5% ee. newdrugapprovals.org The distinct activity profiles of the enantiomers highlight the critical importance of stereoselective synthesis in producing the desired therapeutic agent.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. frontiersin.org For BACE1 inhibitors like Lanabecestat, QSAR models are developed to predict inhibitory activity, helping to prioritize the synthesis of new analogues and understand key structural features for potency. researchgate.net

Recent advancements have employed artificial intelligence and machine learning for QSAR modeling. One such framework trained a neural network to predict the pIC50 of BACE1 inhibitors. biorxiv.orgbiorxiv.org This study compared different molecular representations, finding that latent vectors from a generative AI model provided a more accurate prediction than traditional 2D molecular descriptors like MACCS keys or Morgan fingerprints. biorxiv.orgbiorxiv.org Lanabecestat was included in the validation set for these models, demonstrating the applicability of these advanced computational methods to clinically relevant compounds. biorxiv.org

Table 5.4: Comparison of Molecular Representations for QSAR Modeling of BACE1 Inhibitors

Molecular Representation Model Type Performance Metric (RMSE) Reference
MACCS Keys Feed-forward Neural Network 0.64 biorxiv.orgbiorxiv.org
Morgan Fingerprints Feed-forward Neural Network 0.61 biorxiv.orgbiorxiv.org

RMSE (Root-Mean-Square Error) on the testing dataset; lower values indicate better predictive performance.

Additionally, physiologically based pharmacokinetic (PBPK) modeling, such as with GastroPlus, has been used to predict the influence of factors like gastric pH on the clinical exposure of Lanabecestat, finding a minimal impact. frontiersin.org These modeling approaches are integral to modern drug discovery, enabling more efficient and targeted development of new therapeutic agents.

Development of Predictive Models for BACE1 Inhibition

The discovery and optimization of BACE1 inhibitors like Lanabecestat have been significantly aided by the development of predictive computational models. These models aim to forecast the inhibitory potential and binding characteristics of compounds before their synthesis, saving time and resources.

Initially, the development of BACE1 inhibitors was supported by molecular modeling and X-ray crystallography, which provided static pictures of how inhibitors bind to the BACE1 active site. frontiersin.org More advanced and dynamic predictive models have since been employed. Mechanistic pharmacokinetic-pharmacodynamic (PK-PD) models were developed to predict the processing of the amyloid precursor protein (APP) following BACE1 inhibition in non-human primates, providing a translational forecast of a compound's effect. mdpi.com

More recently, machine learning (ML) techniques have been applied to accelerate the discovery of novel BACE1 inhibitors. sciety.orgbiorxiv.org These innovative approaches utilize comprehensive datasets of known protein-ligand interactions to train algorithms. For instance, models like "DrugGPT" have been used to generate new small molecules (ligands) specifically designed to bind with high affinity and specificity to the BACE1 active site. sciety.orgbiorxiv.org By inputting the amino acid sequence of BACE1, these models can generate simplified molecular-input line-entry system (SMILES) notations for novel ligands, effectively navigating the vast chemical space to identify promising inhibitor candidates. biorxiv.org The efficacy of these ML-generated ligands is then validated through traditional methods like molecular docking studies, which have demonstrated the potential to identify candidates with binding affinities superior to established inhibitors. sciety.orgbiorxiv.org These computational tools are crucial in developing next-generation BACE1 inhibitors by addressing the limitations of previous therapies. sciety.org

Identification of Molecular Descriptors Correlating with BACE1 Binding and Activity

The inhibitory potency of Lanabecestat against BACE1 is defined by specific structural and chemical features, known as molecular descriptors, which govern its binding affinity and activity. Lanabecestat is a potent inhibitor with reported IC50 values of 2.2 nM in a TR-FRET assay and 0.28 nM in a sAPPβ release assay. glpbio.com Other studies report a Ki of 0.4 nM and an IC50 of 0.6 nM. medchemexpress.comastrazeneca.com It belongs to the aminoimidazole class of BACE1 inhibitors. frontiersin.org

Molecular docking and simulation studies have been instrumental in identifying the key interactions between Lanabecestat and the BACE1 active site. A critical interaction involves a hydrogen bond formed between the N4 atom of Lanabecestat and the backbone carbonyl oxygen of the amino acid Threonine 72 (Thr72) in the enzyme, with an optimal distance of 2.96 Å. nih.gov This primary hydrogen bond is stabilized by a network of hydrophobic interactions with eight other residues, creating a stable binding pocket. nih.gov The binding of Lanabecestat also induces conformational changes in BACE1, including a unique reorganization of the "insert A" region and moderate shifts in the 10s loop (residues 9-14), which contributes to its high binding affinity. nih.gov

A key feature contributing to Lanabecestat's prolonged biological effect is its very slow dissociation rate (off-rate) from the BACE1 enzyme, with an estimated half-life of approximately 9 hours. frontiersin.orgmedchemexpress.comnih.gov This means the inhibitor remains bound to its target for an extended period, leading to sustained reduction of Aβ peptides. nih.gov

Computational analyses comparing Lanabecestat to other compounds have highlighted important molecular descriptors for BACE1 inhibition. These include the number of hydrogen bond acceptors and donors, the number of rotatable bonds, and the solvent-accessible surface area (SASA). nih.gov For example, Lanabecestat and other synthetic inhibitors tend to have fewer hydrogen bond acceptors and donors compared to certain natural phytochemicals. nih.gov The binding energy, a descriptor of binding strength, has been calculated for Lanabecestat using different methods, yielding values of -8.8 kcal/mol in molecular docking studies and -11.94 kcal/mol using the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method. nih.gov

Table 1: BACE1 Inhibition and Binding Affinity of Lanabecestat
ParameterValueMethod/AssaySource
IC500.6 nM- astrazeneca.com
IC502.2 nMTR-FRET assay glpbio.com
IC500.28 nMsAPPβ release assay glpbio.com
Ki0.4 nM- medchemexpress.com
Binding Energy-8.8 kcal/molMolecular Docking nih.gov
Binding Free Energy (ΔG)-11.94 kcal/molMMPBSA nih.gov
Target Off-Rate (t1/2)~9 hoursIn vitro studies medchemexpress.comnih.gov

Strategies for Optimizing Chemical Properties Relevant to Research Applications (e.g., Solubility, Stability)

Optimizing the physicochemical properties of a compound like Lanabecestat is crucial for its utility in research, ensuring it can be formulated, handled, and delivered effectively to its target.

Solubility: Lanabecestat's solubility has been characterized in various solvents. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 250 mg/mL. glpbio.com For research applications, especially in vivo studies, specific formulations have been developed to overcome solubility challenges in aqueous environments. These include using co-solvents such as PEG300, Tween-80, and carboxymethyl cellulose (B213188) (CMC-Na). selleckchem.com For instance, a clear injectable solution can be prepared using a mixture of DMSO, PEG300, Tween-80, and water. selleckchem.com To enhance solubility, physical methods such as heating the solution to 37°C and agitation in an ultrasonic bath can be employed. glpbio.com

Stability and Synthesis: The stability of Lanabecestat is critical for reliable experimental results. Stock solutions are best stored in separate aliquots at -20°C (for use within one month) or -80°C (for use within six months) to prevent degradation from repeated freeze-thaw cycles. glpbio.com The compound has been shown to be stable in the plasma of humans and various animal species. medchemexpress.com

Significant efforts have been made to optimize the chemical synthesis of Lanabecestat, particularly the Suzuki reaction used in its manufacture. researchgate.netacs.org An early challenge was the presence of palladium impurities from the catalyst. The process was improved by using a stable and crystalline diethanolamine boronic ester as a starting material. researchgate.netacs.org This ester rapidly hydrolyzes under reaction conditions, and the liberated diethanolamine plays a dual role: it participates in the catalytic process and acts as an internal scavenger for residual palladium by increasing the solubility of the palladium species. This innovation obviated the need for a separate scavenging step, simplifying the purification process. researchgate.netacs.org

Furthermore, the development of robust tablet formulations with bioavailability comparable to an oral solution demonstrates successful optimization for consistent exposure in studies. nih.gov The compound was also designed to be highly permeable, with a high Caco-2 permeability value (34.8 × 10⁻⁶ cm/s), and to readily cross the blood-brain barrier, which are essential properties for a CNS-targeted research compound. frontiersin.orgnih.gov

Advanced Analytical Methodologies for 1alpha,1 S,4beta Lanabecestat Research

Chromatographic Techniques for Compound Characterization and Purity Assessment in Research

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a mixture into its individual components. For a complex molecule like Lanabecestat (B602830), these techniques are vital for ensuring the quality and consistency of the active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of chemical compounds and is widely applied in the pharmaceutical industry. moravek.com Its high resolution and sensitivity make it ideal for detecting and quantifying even minute impurities in a drug substance. moravek.com In the context of Lanabecestat research, HPLC is used to verify the purity of synthesized batches, with commercial suppliers often reporting purities as high as 99.97%. selleckchem.com

The principle of HPLC involves passing a liquid sample (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). moravek.com The components of the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times. moravek.com A detector then measures the concentration of each component as it exits the column, generating a chromatogram. The area of the peak corresponding to Lanabecestat relative to the total area of all peaks is used to calculate its purity. This method is crucial for quality control, ensuring that the compound used in preclinical and clinical studies is free from contaminants that could affect experimental outcomes or pose safety risks. moravek.com

Table 1: Example of HPLC Purity Data for Lanabecestat

ParameterSpecificationResult
Appearance White to off-white solidConforms
Purity (by HPLC) ≥99.0%99.97% selleckchem.com
Identification Retention time matches reference standardConforms

This table is illustrative and based on typical data provided by chemical suppliers.

Lanabecestat is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. univ-lille.frnews-medical.net The specific stereochemistry, (1alpha,1'S,4beta), is critical to its biological activity as a BACE1 inhibitor. Different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. news-medical.netamericanpharmaceuticalreview.com Therefore, it is essential to not only confirm the correct enantiomer is present but also to quantify the amount of any undesired enantiomers.

Chiral chromatography is the gold standard for this type of analysis. americanpharmaceuticalreview.comchromatographyonline.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. news-medical.netchromatographyonline.com The ability to achieve this separation is based on the unique three-dimensional structure of the CSP, which creates a chiral environment where the enantiomers form transient diastereomeric complexes with different stabilities. chromatographyonline.com This differential interaction results in different retention times, allowing for the accurate quantification of enantiomeric purity. chromatographyonline.com For a multi-chiral molecule like Lanabecestat, developing a robust chiral HPLC method is a critical step to ensure that the desired, biologically active isomer is being produced and studied. chromatographyonline.com

Mass Spectrometry (MS) Applications in Research

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool in pharmaceutical research for its sensitivity and specificity, particularly when coupled with a separation technique like liquid chromatography. ijpras.com

In preclinical research, understanding the pharmacokinetics of a drug candidate is crucial. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for quantifying drugs and their metabolites in complex biological matrices such as plasma, cerebrospinal fluid (CSF), and tissue homogenates. nih.govuantwerpen.be

The method involves first separating Lanabecestat from endogenous components of the biological sample using HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer. In the MS/MS setup, a specific ion corresponding to Lanabecestat (the precursor ion) is selected and fragmented. A specific fragment ion (the product ion) is then detected. This two-stage filtering process provides exceptional specificity and allows for very low limits of quantification. For instance, a validated LC-MS/MS method for Lanabecestat in human plasma achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL. nih.gov Such methods have been used to demonstrate acceptable selectivity and minimal matrix effects for the accurate quantification of Lanabecestat and its major circulating metabolite, AZ13569724, in human plasma. nih.gov

Table 2: LC-MS/MS Bioanalytical Method Parameters for Lanabecestat

ParameterDetailReference
Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov
Analyte Lanabecestat and metabolite AZ13569724 nih.gov
Matrix Human Plasma, Plasma Ultrafiltrate nih.gov
Lower Limit of Quantification (LLOQ) 0.5 ng/mL for Lanabecestat nih.gov

Identifying the metabolic pathways of a drug candidate is a critical part of drug development. ijpras.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within 5 parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule and its metabolites. nih.govnih.gov

When coupled with liquid chromatography (LC-HRMS), this technique is used to detect and identify potential metabolites of Lanabecestat in preclinical in vitro and in vivo studies. researchgate.net By comparing the accurate mass of a potential metabolite to that of the parent drug, researchers can deduce the type of metabolic transformation that has occurred (e.g., oxidation, hydroxylation, dealkylation). ijpras.com Further structural information can be obtained by fragmenting the metabolite ion and analyzing the resulting product ions. This approach was instrumental in identifying the major circulating metabolite of Lanabecestat, known as AZ13569724. nih.gov Modern HRMS instruments, such as Orbitrap and Q-TOF systems, are central to these metabolite identification workflows. nih.govthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of the Compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. numberanalytics.comweebly.com It provides detailed information about the carbon-hydrogen framework of a molecule, as well as the connectivity and spatial relationships between atoms. weebly.comipb.pt

For Lanabecestat, 1D (¹H and ¹³C) and 2D NMR experiments are used to confirm its complex chemical structure, including the specific stereochemistry at its chiral centers. selleckchem.comipb.pt The chemical shifts, coupling constants, and correlations observed in the NMR spectra serve as a unique fingerprint of the molecule. This data is compared against the expected structure to provide unambiguous confirmation of its identity. numberanalytics.com Furthermore, NMR is essential for characterizing any new derivatives, impurities, or degradation products of Lanabecestat, providing crucial insights for process chemistry and stability studies. weebly.com Commercially available reference standards for Lanabecestat are typically supplied with comprehensive NMR data to validate their structural integrity. selleckchem.com

Computational and Theoretical Studies on 1alpha,1 S,4beta Lanabecestat

Molecular Docking Simulations with BACE1 Protein

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Lanabecestat (B602830), docking simulations have been crucial in elucidating its binding mechanism within the active site of the BACE1 protein.

Molecular docking studies predict that Lanabecestat binds within the catalytic cleft of BACE1, a site defined by a pair of critical aspartic acid residues (Asp32 and Asp228) that form the catalytic dyad. biorxiv.org The binding is further stabilized by a network of interactions with surrounding amino acid residues. A key structural feature of BACE1 is a flexible hairpin loop known as the "flap" (residues 67-77), which covers the active site. biorxiv.orgnih.gov Upon inhibitor binding, this flap closes over the ligand, securing it within the active site and stabilizing the enzyme-inhibitor complex. biorxiv.org

Simulations have identified specific hydrogen bonding interactions between Lanabecestat and key residues in the active site, including Tyr71, Gly74, and the catalytic Asp228. biorxiv.org These interactions are critical for the high-affinity binding and potent inhibition of the enzyme's activity. The compound's structure is optimized to fit snugly within this binding pocket, maximizing favorable interactions.

Table 1: Predicted Key Residue Interactions for (1alpha,1'S,4beta)-Lanabecestat with BACE1

Interacting BACE1 ResidueInteraction TypeReference
Asp32Catalytic Interaction, H-Bond biorxiv.org
Asp228Catalytic Interaction, H-Bond biorxiv.org
Tyr71Hydrogen Bond biorxiv.org
Gly74Hydrogen Bond biorxiv.org
Flap Region (67-77)Conformational Stabilization biorxiv.orgnih.gov

Scoring functions are mathematical methods used in molecular docking to estimate the strength of the interaction (binding affinity) between a ligand and a protein. A variety of scoring functions have been employed in studies of BACE1 inhibitors, including the Lamarckian Genetic Algorithm, PLP1 score, and force-field-based energy calculations like MMFFs. nih.govfrontiersin.org

For Lanabecestat, these computational predictions have yielded strong binding affinity scores, consistent with its experimentally determined potency. One study reported a calculated binding energy of -8.8 kcal/mol. biorxiv.org Another computational approach using a different scoring method reported an XP-GlideScore of -3.71 kcal/mol and a binding free energy calculation using the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method of -35.08 kcal/mol. up.ac.za While the absolute values can differ between methods, they consistently rank Lanabecestat as a high-affinity inhibitor.

Table 2: Computationally Predicted Binding Affinities for this compound

Scoring MethodPredicted Value (kcal/mol)Reference
Binding Energy-8.8 biorxiv.org
XP-GlideScore-3.71 up.ac.za
MM-GBSA-35.08 up.ac.za

Molecular Dynamics (MD) Simulations of BACE1-Compound Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time, offering deeper insights than the static pictures provided by molecular docking. mdpi.com These simulations model the movements and conformational changes of the atoms, assessing the stability of the binding pose and the flexibility of the protein.

MD simulations of the BACE1-Lanabecestat complex have been performed to understand how the inhibitor affects the protein's structure and dynamics. nih.govbiorxiv.org Analysis of the Radius of Gyration (Rg), a measure of the protein's compactness, indicates that Lanabecestat binding helps to stabilize BACE1 in a compact conformation. nih.govbiorxiv.org

The Root Mean Square Fluctuation (RMSF) is analyzed to identify changes in the flexibility of different parts of the protein. Simulations show that key active site residues like Asp32 and Asp228 remain highly stable when bound to Lanabecestat. biorxiv.org The compound has been observed to have moderate effects on the flexibility of the crucial flap region and other loops, leading to minimal movement in some areas, which is thought to contribute to its inhibitory action by stabilizing the closed, inactive conformation of the enzyme. nih.govbiorxiv.org

The stability of the interactions predicted by docking is a key focus of MD simulations. Over simulation timespans of hundreds of nanoseconds, the BACE1-Lanabecestat complex has been shown to be stable. nih.govresearchgate.net The critical hydrogen bonds and other interactions within the active site are maintained, confirming that Lanabecestat remains securely in its inhibitory pose. This dynamic stability is a hallmark of potent enzyme inhibitors and provides confidence in the binding mode predicted by static docking models. mdpi.com

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical (QM) methods offer the highest level of theory for studying molecular systems, focusing on their electronic structure. uniupo.it These computationally intensive calculations can be used to accurately predict properties like charge distribution, electronic energies, and reaction pathways. uniupo.itnih.gov

While detailed QM studies focusing specifically on the electronic properties and reactivity of Lanabecestat are not extensively reported in the reviewed literature, such methods are generally applied in drug design to understand the fine details of inhibitor-enzyme interactions. uniupo.it For a BACE1 inhibitor like Lanabecestat, QM calculations could be used to:

Accurately model the charge distribution across the molecule to better understand electrostatic interactions with the BACE1 active site.

Investigate the electronic nature of the atoms involved in hydrogen bonding to quantify their strength and geometry with high precision.

Elucidate the mechanism of action at an electronic level, providing insight into how the inhibitor prevents the catalytic action of the Asp32/Asp228 dyad.

QM approaches have been employed in the broader study of BACE1 modulators, often to achieve highly accurate predictions of binding affinities and to elucidate the mechanisms of small peptide inhibitors. uniupo.it

Electronic Structure Analysis and Electrostatic Potential Mapping

Understanding the electronic structure of a drug molecule is fundamental to explaining its binding affinity and selectivity for its target protein. Electronic structure analysis, typically performed using quantum chemistry methods, delineates the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-deficient. This information is crucial for predicting how a molecule will interact with its biological target.

Electrostatic potential (ESP) mapping is a powerful visualization technique that illustrates the electronic structure. An ESP map projects the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values, conventionally with red indicating regions of negative electrostatic potential (electron-rich, prone to electrophilic attack or hydrogen bond accepting) and blue indicating regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack or hydrogen bond donating). youtube.com

For this compound, an ESP map would reveal key features for its interaction with the BACE1 active site. The nitrogen atoms in the aminoimidazole core and the pyridine (B92270) ring are expected to be electron-rich regions (colored red), acting as hydrogen bond acceptors. frontiersin.org Conversely, the amine hydrogen atoms would be electron-poor (colored blue), serving as hydrogen bond donors. These electrostatic features are critical for the molecule to dock into the BACE1 catalytic site, which contains key aspartic acid residues (Asp32 and Asp228). While specific proprietary electronic structure analyses by its developers are not publicly detailed, such studies are a standard and essential part of modern drug design to optimize ligand-protein interactions.

QM/MM Approaches for Refined Active Site Interactions

To accurately model the interaction between a ligand like Lanabecestat and a large biological macromolecule like the BACE1 enzyme, researchers often employ hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. These approaches combine the accuracy of quantum mechanics with the speed of molecular mechanics.

In a QM/MM simulation, the most critical part of the system—typically the ligand and the key amino acid residues of the enzyme's active site—is treated with computationally intensive QM methods. This allows for a precise description of electronic effects, such as charge transfer and polarization, and the formation and breaking of chemical bonds. The remainder of the protein and the surrounding solvent are treated with less computationally demanding MM force fields.

For the Lanabecestat-BACE1 complex, a QM/MM study would define the QM region to include Lanabecestat and the catalytic dyad of aspartate residues (Asp32 and Asp228) in the BACE1 active site. This refinement provides a highly accurate picture of the hydrogen bonding network and other non-covalent interactions that are fundamental to Lanabecestat's potent inhibitory activity. These simulations can calculate binding energies with greater accuracy than MM alone and can elucidate the electronic nuances of the inhibition mechanism, contributing to the rational design of even more potent inhibitors.

Pharmacophore Modeling and Virtual Screening for Novel BACE1 Inhibitors

Pharmacophore modeling is a cornerstone of modern drug discovery, used to identify new drug candidates from large compound libraries. mdpi.com A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and charged groups—that are necessary for a molecule to bind to a specific biological target. nih.gov

A pharmacophore model for BACE1 inhibitors can be generated based on the known structure of potent inhibitors like Lanabecestat when bound to the enzyme. mdpi.com Analysis of the Lanabecestat-BACE1 complex would yield a pharmacophore model with specific features.

Table 1: Likely Pharmacophore Features Derived from Lanabecestat for BACE1 Inhibition

Feature Type Likely Origin in Lanabecestat Structure
Hydrogen Bond Acceptor Nitrogen atoms of the aminoimidazole and pyridine moieties
Hydrogen Bond Donor Amine (NH2) group on the imidazole (B134444) ring
Hydrophobic Center Phenyl ring and cyclohexane (B81311) moiety

Once a validated pharmacophore model is established, it can be used as a 3D query in a process called virtual screening. mdpi.com In this process, vast digital libraries containing millions of chemical compounds are computationally screened to find molecules that match the pharmacophore model. mdpi.commdpi.com The compounds that fit the model, known as "hits," are then subjected to further computational analysis, such as molecular docking, to predict their binding affinity and pose within the BACE1 active site. This multi-step in silico process dramatically narrows down the number of compounds that need to be synthesized and tested experimentally, saving significant time and resources in the search for novel BACE1 inhibitors. mdpi.com

In Silico Prediction of Preclinical ADMET Properties for Research Compound Prioritization

Beyond just binding to the target, a successful drug candidate must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net Predicting these properties early in the drug discovery process is crucial, as poor pharmacokinetics and toxicity are leading causes of drug attrition. researchgate.net In silico ADMET prediction uses computational models to estimate these properties from a molecule's chemical structure, allowing for the prioritization of the most promising compounds. nih.govuniroma1.it

For a CNS-targeted drug like Lanabecestat, key predicted properties would include:

Absorption: Prediction of oral bioavailability and the ability to cross the blood-brain barrier (BBB). Lanabecestat was designed as an orally active and BBB-penetrating inhibitor. medchemexpress.com

Distribution: Models predict parameters like plasma protein binding and volume of distribution. In vitro studies confirmed that Lanabecestat has a free fraction of 7.7% to 9.4% in human plasma and a mean blood:plasma ratio of 0.7, indicating no significant association with red blood cells. medchemexpress.com

Metabolism: Prediction of metabolic stability and identification of potential metabolites by cytochrome P450 (CYP) enzymes. nih.gov

Excretion: Estimation of how the compound is cleared from the body.

Toxicity: Models can predict various toxicities, such as hepatotoxicity, cardiotoxicity, and mutagenicity. nih.gov While Lanabecestat was generally well-tolerated in early trials, a side effect of hair color changes was noted, which is thought to be related to off-target inhibition of BACE2. astrazeneca.comnih.gov This highlights a challenge in in silico toxicology: predicting off-target effects can be difficult. researchgate.net

Table 2: Comparison of Predicted and Known ADMET Profile for Lanabecestat

ADMET Property In Silico Goal/Prediction Known Property/Outcome Citation
Absorption High oral absorption; High CNS permeability Orally active; Brain-permeable medchemexpress.comastrazeneca.com
Distribution Low to moderate plasma protein binding ~92% bound in human plasma medchemexpress.com
Metabolism Predicted to have sufficient metabolic stability for desired dosing interval Suitable for once-daily oral dosing nih.gov

| Toxicity | Low risk for major organ toxicities | Generally well-tolerated; hypopigmentation observed (BACE2 inhibition) | astrazeneca.com |

By using in silico ADMET models, development teams can prioritize compounds like Lanabecestat that have a higher probability of success in later, more expensive preclinical and clinical studies. nih.gov

Future Research Directions and Unresolved Questions Regarding 1alpha,1 S,4beta Lanabecestat

Exploration of Novel Molecular Targets Beyond BACE1 for Compound Derivatization (Hypothetical Research Expansion)

While (1alpha,1'S,4beta)-Lanabecestat was designed as a highly potent inhibitor of Beta-site APP-cleaving enzyme 1 (BACE1), the inherent chemical scaffold presents opportunities for derivatization to explore novel molecular targets. nih.govastrazeneca.com Future research could hypothetically expand beyond BACE1 to other proteases or enzymes implicated in neurodegenerative or other diseases. The structural motifs of lanabecestat (B602830), which conferred high affinity and selectivity for the BACE1 active site, could be systematically modified to probe the active sites of other related aspartyl proteases or even enzymes from different classes. benthamdirect.com

For instance, researchers could investigate whether derivatives of the lanabecestat scaffold could be tailored to inhibit BACE2 with greater selectivity, or other enzymes involved in protein processing pathways. astrazeneca.com Given the off-target effects noted for BACE inhibitors, a focused effort to create derivatives that specifically target these off-target proteins, such as neuregulin 1 (Nrg1) or seizure protein 6 (SEZ6) processing enzymes, could yield valuable pharmacological tools. nih.gov This approach could transform a single-target compound into a platform for developing a library of molecules with diverse biological activities, potentially uncovering new therapeutic avenues for a range of conditions.

Development of Advanced Research Probes and Tool Compounds Based on the this compound Scaffold

The high potency and well-characterized interaction of this compound with BACE1 make its scaffold an excellent starting point for the development of advanced research probes and tool compounds. glpbio.comnih.gov By chemically modifying the lanabecestat molecule to incorporate reporter groups, such as fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels, researchers can create powerful tools to study BACE1 biology in greater detail.

These probes could be used to:

Visualize the subcellular localization of BACE1 in real-time within living cells.

Quantify the engagement of BACE1 by other potential inhibitor compounds in competitive binding assays.

Identify and isolate BACE1-interacting proteins, shedding light on its broader biological network.

Furthermore, the development of positron emission tomography (PET) radioligands based on the lanabecestat structure could enable non-invasive in vivo imaging of BACE1 expression and activity in the brain. researchgate.netnih.gov Such tools would be invaluable for understanding the role of BACE1 in both normal physiology and disease states, and for assessing the target engagement of new BACE1-targeted therapies in preclinical and clinical studies.

Integration of this compound Research with Systems Biology and Network Pharmacology Approaches

The clinical trial outcomes for this compound and other BACE1 inhibitors have underscored the need to move beyond a single-target view of drug action. embopress.org A systems biology approach, which considers the complex network of interactions within a biological system, is crucial for a more comprehensive understanding of the effects of compounds like lanabecestat.

Future research should focus on integrating the existing data on lanabecestat with network pharmacology models. This would involve mapping the known on-target (BACE1) and potential off-target interactions of the compound onto cellular pathways and protein interaction networks. nih.gov For example, the observed psychiatric adverse events and changes in hair color in clinical studies of BACE inhibitors may be linked to the cleavage of other BACE1 substrates like neuregulin 1 (Nrg1). nih.gov A systems-level analysis could help to elucidate the mechanisms behind these effects and predict potential side effects of other BACE1 inhibitors.

By combining experimental data with computational modeling, researchers can construct a more holistic picture of how this compound perturbs cellular networks, leading to a deeper understanding of both its therapeutic potential and its limitations.

Addressing Research Gaps in Long-Term Preclinical Compound Behavior and Target Engagement

Despite extensive preclinical and clinical investigation, there remain significant research gaps concerning the long-term behavior of this compound and its engagement with BACE1. The clinical trials were terminated due to a lack of efficacy, even though the drug effectively reduced amyloid-beta (Aβ) levels in the brain and cerebrospinal fluid. firstwordpharma.comnih.gov This "target engaged, but no benefit" outcome highlights a critical disconnect between the preclinical hypothesis and the clinical reality.

Unresolved questions include:

What are the long-term consequences of sustained BACE1 inhibition on synaptic function and neuronal health, beyond the reduction of Aβ?

Does the brain develop compensatory mechanisms that counteract the effects of chronic BACE1 inhibition?

Are there subtle, long-term off-target effects of lanabecestat that were not apparent in shorter preclinical studies but contributed to the lack of clinical efficacy? nih.gov

Future long-term preclinical studies in relevant animal models are needed to investigate these questions. Such studies could employ advanced techniques to monitor synaptic plasticity, neuronal network activity, and the processing of other BACE1 substrates over extended periods of treatment.

Refinement and Validation of Computational Models with Emerging Experimental Data

Computational modeling, including molecular docking and molecular dynamics simulations, played a significant role in the discovery and optimization of this compound and other BACE1 inhibitors. benthamdirect.comukzn.ac.za The wealth of experimental data generated from the lanabecestat program, including both its successes (e.g., high potency, Aβ reduction) and failures (e.g., lack of clinical efficacy), provides a valuable resource for refining and validating these computational models. nih.govbiorxiv.org

Future research should focus on using the lanabecestat data to improve the predictive power of in silico tools. For example, molecular dynamics simulations can be used to better understand the conformational changes in BACE1 upon lanabecestat binding and to explore the molecular basis for its slow off-rate. benthamdirect.com Furthermore, quantitative structure-activity relationship (QSAR) models can be trained on the lanabecestat data and that of other BACE1 inhibitors to better predict the potency and potential off-target effects of new chemical entities. uniupo.it

By iteratively comparing computational predictions with experimental results, scientists can build more accurate and reliable models for drug discovery, not only for Alzheimer's disease but for other therapeutic areas as well.

Contribution of this compound Research to General Principles of Enzyme Inhibition and Chemical Biology

Although this compound did not succeed as a therapeutic for Alzheimer's disease, its development has made significant contributions to our understanding of enzyme inhibition and chemical biology. The program has provided a powerful case study on the challenges of translating a potent and selective enzyme inhibitor from the laboratory to the clinic.

Key learnings from the lanabecestat research include:

The complexity of target validation: The "amyloid hypothesis," which posits that reducing Aβ production should slow the progression of Alzheimer's, was the rationale for developing BACE1 inhibitors. nih.gov The failure of lanabecestat and other BACE1 inhibitors to show clinical benefit, despite successfully lowering Aβ, has forced a re-evaluation of this hypothesis and the timing of therapeutic intervention. embopress.org

The importance of understanding target biology: The off-target effects observed with BACE inhibitors highlight the importance of understanding the full spectrum of a target enzyme's substrates and physiological roles. nih.gov

The challenges of blood-brain barrier penetration: Lanabecestat was designed to be brain-permeable, and its study has provided valuable data on the physicochemical properties required for central nervous system drugs. astrazeneca.comekb.eg

The insights gained from the this compound research program will continue to guide future drug discovery efforts, particularly in the challenging area of neurodegenerative diseases.

Q & A

Q. What is the primary mechanism of action of (1alpha,1'S,4beta)-Lanabecestat in Alzheimer’s disease (AD) research?

Lanabecestat is a brain-permeable inhibitor of beta-site amyloid precursor protein-cleaving enzyme 1 (BACE1), which reduces amyloid-beta (Aβ) peptide production by blocking the cleavage of amyloid precursor protein (APP). This mechanism aims to slow AD progression by reducing Aβ plaque formation in the brain .

Q. How were Lanabecestat’s pharmacokinetic and pharmacodynamic properties evaluated in clinical trials?

Phase 1 trials assessed pharmacokinetics (e.g., plasma concentration, half-life) and pharmacodynamics (e.g., Aβ reduction in cerebrospinal fluid [CSF] and plasma) in healthy volunteers and AD patients. Dose-dependent reductions of Aβ1-40 and Aβ1-42 by 70–80% in plasma and 50–73% in CSF were observed, confirming target engagement .

Q. What were the key design features of the AMARANTH and DAYBREAK-ALZ trials?

These Phase 2/3 and Phase 3 trials employed randomized, double-blind, placebo-controlled designs. AMARANTH (NCT02245737) enrolled 2,218 participants with early symptomatic AD, while DAYBREAK-ALZ (NCT02783573) included 1,722 patients with mild AD dementia. Both trials evaluated cognitive endpoints (e.g., ADAS-Cog, CDR-SB) and biomarker changes over 78–104 weeks .

Advanced Research Questions

Q. How did Lanabecestat’s Aβ reduction fail to translate into clinical efficacy in Phase 3 trials?

Despite robust Aβ lowering (e.g., 50–73% reduction in CSF Aβ), Lanabecestat showed no significant difference from placebo in cognitive or functional outcomes. Neuroimaging data revealed accelerated brain volume loss in treated groups, suggesting off-target toxicity or downstream neurodegeneration unrelated to Aβ .

Q. What methodological challenges arose in reconciling biomarker data with clinical outcomes in Lanabecestat studies?

Discrepancies between Aβ reduction and clinical outcomes highlight limitations in using Aβ as a sole surrogate endpoint. Researchers proposed alternative hypotheses, such as irreversible neuronal damage prior to treatment initiation or compensatory mechanisms (e.g., increased tau phosphorylation) offsetting Aβ benefits .

Q. How were neuroimaging biomarkers (e.g., florbetapir-PET, MRI) utilized to assess Lanabecestat’s effects?

Florbetapir-PET showed dose-dependent amyloid plaque reduction, while MRI revealed greater brain atrophy in Lanabecestat-treated groups. These findings underscore the need for multimodal biomarkers to evaluate therapeutic mechanisms and safety .

Q. What statistical approaches were employed to address high dropout rates in long-term AD trials involving Lanabecestat?

Mixed-model repeated measures (MMRM) and sensitivity analyses (e.g., tipping-point analysis) were used to account for missing data. However, attrition rates (>30% in Phase 3) complicated interpretation of longitudinal efficacy .

Q. How did Lanabecestat’s trial designs compare to other BACE inhibitors in AD research?

Unlike verubecestat, which targeted later-stage AD, Lanabecestat focused on early symptomatic and mild AD populations. Both drugs shared similar pitfalls, including CSF Aβ reduction without clinical benefit, prompting re-evaluation of BACE inhibition strategies .

Q. What post-hoc analyses were conducted to explore subgroup responses to Lanabecestat?

Subgroup analyses stratified by baseline Aβ levels, APOE ε4 status, and disease severity revealed no differential treatment effects. This suggests broad lack of efficacy across AD subpopulations .

Q. How did preclinical models inform Lanabecestat’s dosing regimen and safety thresholds?

Rodent and non-human primate studies established brain penetration and dose-dependent Aβ reduction. However, preclinical models failed to predict accelerated brain atrophy observed in human trials, highlighting translational gaps .

Methodological Considerations

  • Trial Design : Prioritize adaptive designs for dose optimization and early futility analysis .
  • Biomarker Selection : Combine Aβ, tau, and neurodegeneration markers (e.g., neurofilament light chain) to capture multifactorial AD pathology .
  • Data Interpretation : Use causal inference models to disentangle drug effects from disease progression .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。